Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
Technical Guide: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, a valuable building block in organic synthesis. The document details the probable synthetic pathway, outlines a detailed experimental protocol based on analogous reactions, and presents the necessary data in a structured format for ease of reference.
Synthetic Strategy Overview
The synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate can be effectively achieved through a sequential C-alkylation of dimethyl malonate. This strategy involves two key steps:
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Nitrophenylation: Introduction of the 4-nitrophenyl group at the α-carbon of dimethyl malonate.
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Allylation: Subsequent introduction of the allyl group to the α-carbon of dimethyl 2-(4-nitrophenyl)malonate.
This approach relies on the acidic nature of the α-protons of the malonic ester, allowing for deprotonation by a strong base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate electrophile.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate. This procedure is derived from established methods for the synthesis of structurally similar compounds.[1]
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Dimethyl malonate | C₅H₈O₄ | 132.12 | 1.32 g | 10.0 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 2.16 g | 10.0 |
| Allyl bromide | C₃H₅Br | 120.98 | 1.45 g | 12.0 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
| Hexane (for column chromatography) | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl acetate (for column chromatography) | C₄H₈O₂ | 88.11 | As needed | - |
2.2. Step-by-Step Procedure
Step 1: Synthesis of Dimethyl 2-(4-nitrophenyl)malonate
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Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (25 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The suspension is cooled to 0 °C in an ice bath.
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A solution of dimethyl malonate (1.32 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) is added dropwise to the NaH suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
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The reaction mixture is stirred at 0 °C for an additional 30 minutes to allow for complete formation of the enolate.
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A solution of 4-nitrobenzyl bromide (2.16 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (15 mL) is then added dropwise to the reaction mixture at 0 °C.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
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The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude dimethyl 2-(4-nitrophenyl)malonate.
Step 2: Synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate
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The crude dimethyl 2-(4-nitrophenyl)malonate from the previous step is dissolved in anhydrous DMF (25 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
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Sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, assuming 10.0 mmol of the intermediate) is added portion-wise to the solution at 0 °C.
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The mixture is stirred at 0 °C for 30 minutes.
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Allyl bromide (1.45 g, 12.0 mmol, 1.2 eq) is then added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched and worked up following the same procedure as in Step 1 (quenching with NH₄Cl, extraction with diethyl ether, washing, drying, and solvent removal).
2.3. Purification
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dimethyl 2-allyl-2-(4-nitrophenyl)malonate.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for dimethyl 2-allyl-2-(4-nitrophenyl)malonate.
Characterization Data (Predicted)
| Analysis | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 4-nitrophenyl group, the protons of the allyl group (vinylic and allylic), and the methyl protons of the ester groups. |
| ¹³C NMR | Resonances for the quaternary α-carbon, the carbons of the 4-nitrophenyl ring, the carbons of the allyl group, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. |
| FT-IR (cm⁻¹) | Characteristic stretching frequencies for the C=O of the ester groups, the C=C of the allyl group, and the N-O of the nitro group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₆, MW: 293.27 g/mol ). |
| Melting Point (°C) | A sharp melting point for the purified solid product. |
| Yield (%) | The reaction yield would be calculated based on the initial amount of dimethyl malonate. |
Safety Considerations
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Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
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4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
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Allyl bromide is toxic and flammable. It should also be handled in a fume hood.
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Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
This guide provides a robust framework for the synthesis of dimethyl 2-allyl-2-(4-nitrophenyl)malonate. Researchers should adapt and optimize the described conditions as necessary based on their experimental observations.
